![molecular formula C18H15FN4O2 B6542051 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide CAS No. 1058232-90-8](/img/structure/B6542051.png)
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.11790390 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine core substituted with various functional groups. Its molecular formula is C19H19N5O2 with a molecular weight of 349.4 g/mol. The presence of the fluorophenyl group is significant for its biological activity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Similar compounds have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases. The inhibition mechanism often involves covalent bonding with the enzyme, leading to irreversible inhibition .
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against prostate carcinoma cell lines (PC3), with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like imatinib .
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Effects
Inhibition of MPO by similar compounds suggests potential anti-inflammatory effects. MPO inhibitors can reduce oxidative stress and inflammation in conditions such as cardiovascular diseases and autoimmune disorders .
Preclinical Evaluations
A preclinical study evaluated the pharmacokinetics and safety profile of similar pyrimidine derivatives in animal models. The lead compound demonstrated robust inhibition of plasma MPO activity upon oral administration, indicating its potential therapeutic application in inflammatory diseases .
Comparative Studies
Comparative studies have shown that compounds with similar structures exhibit varying degrees of selectivity towards MPO versus other peroxidases like thyroid peroxidase. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating inflammatory conditions .
Scientific Research Applications
The compound 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The dihydropyrimidine scaffold has been associated with the inhibition of tumor growth in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrimidines showed potent activity against breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that this compound may have similar effects .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Dihydropyrimidines have been reported to possess antibacterial and antifungal properties.
Data Table: Antimicrobial Activity Comparison
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Antibacterial | 32 µg/mL |
Compound B | Antifungal | 16 µg/mL |
This compound | Antibacterial & Antifungal | TBD |
Neurological Applications
Emerging research highlights the potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier may allow it to be effective in treating neurodegenerative diseases.
Case Study:
A recent investigation into similar compounds showed promise in reducing oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease . This suggests that further exploration of this compound could yield beneficial outcomes.
Synthesis and Development
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.
Synthesis Overview
- Starting Materials: Identify suitable precursors for the dihydropyrimidine core.
- Reactions: Utilize condensation reactions followed by cyclization to form the target compound.
- Purification: Employ chromatographic techniques to isolate and purify the final product.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-3-2-4-16(21-12)22-17(24)10-23-11-20-15(9-18(23)25)13-5-7-14(19)8-6-13/h2-9,11H,10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZVNGONYGFYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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